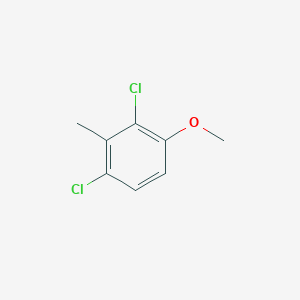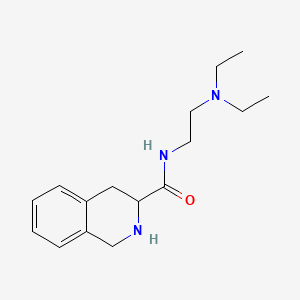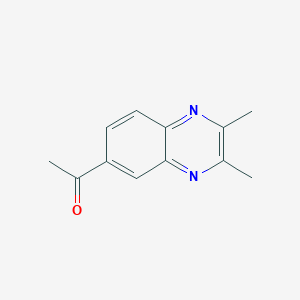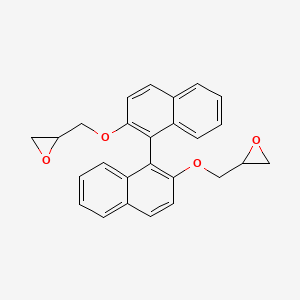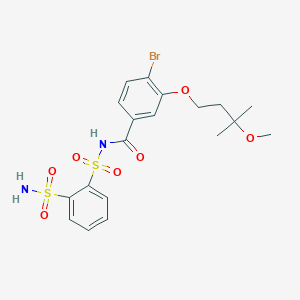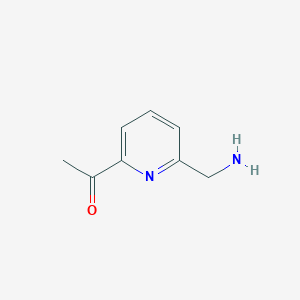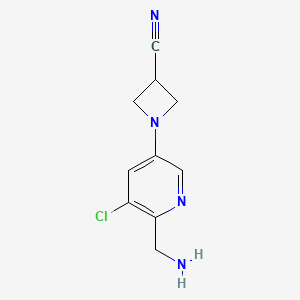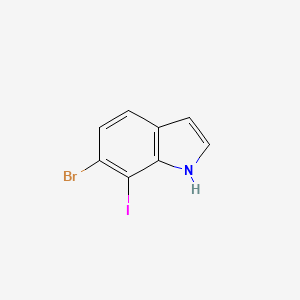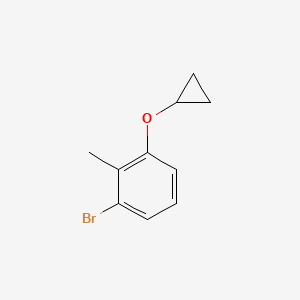
1-Bromo-3-cyclopropoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a cyclopropyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene typically involves the bromination of 3-(cyclopropyloxy)-2-methylBenzene. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 3-(cyclopropyloxy)-2-methylBenzene, can be synthesized by reacting 2-methylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromination of 3-(cyclopropyloxy)-2-methylBenzene is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopropyloxy)-2-methylBenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and sodium azide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of methoxy, cyano, or azido derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of 3-(cyclopropyloxy)-2-methylBenzene.
Scientific Research Applications
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules for pharmaceutical research.
Medicine: Explored for its potential use in drug discovery and development. It is used as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
IJILOLPTIRTEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


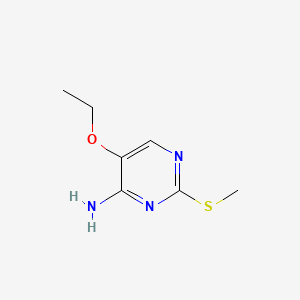

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)

